Benz[a]anthracene-7-acetonitrile
Description
Significance of Polycyclic Aromatic Hydrocarbon Derivatives in Chemical and Environmental Sciences
Polycyclic aromatic hydrocarbons are a large group of organic compounds composed of multiple fused aromatic rings. beilstein-journals.org They are formed from the incomplete combustion of organic materials, such as coal, oil, gas, and wood, making them ubiquitous environmental contaminants. nih.gov The study of PAH derivatives, which are PAHs modified with functional groups, is of paramount importance for several reasons.
From a chemical sciences perspective, PAH derivatives are fundamental in the development of new materials and synthetic methodologies. Their unique electronic and photophysical properties make them valuable in the fields of organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The addition of functional groups, like the nitrile group in Benz[a]anthracene-7-acetonitrile, can significantly alter the electronic properties of the parent PAH, allowing for the fine-tuning of these materials for specific applications.
In the environmental sciences , research on PAH derivatives is critical for understanding their environmental fate, transport, and toxicity. Some PAH derivatives have been shown to be more toxic and carcinogenic than their parent compounds. nih.gov Therefore, studying these derivatives is essential for comprehensive risk assessment and the development of remediation strategies for contaminated sites.
Rationale for Investigating this compound within Polycyclic Aromatic Hydrocarbon Research Context
The investigation of this compound is primarily driven by its utility as a synthetic intermediate. The acetonitrile (B52724) group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. This chemical reactivity makes this compound a valuable precursor for the synthesis of a range of other benz[a]anthracene derivatives.
Research into this compound is often aimed at creating novel polycyclic compounds with specific biological activities. For instance, it is described as an intermediate in the synthesis of growth-inhibitory polycyclic compounds, suggesting its potential role in the development of new therapeutic agents, including anticancer drugs. The parent compound, benz[a]anthracene, and many of its derivatives are known to have carcinogenic properties, and the study of related structures helps in understanding the structure-activity relationships that govern their biological effects. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzo[a]anthracen-7-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUNAACTDWPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212252 | |
| Record name | Benz(a)anthracen-7-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63018-69-9 | |
| Record name | Benz(a)anthracen-7-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063018699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracen-7-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of Benz a Anthracene 7 Acetonitrile
Advanced Synthetic Routes for Benz[a]anthracene-7-acetonitrile and Related Structures
The synthesis of this compound is a multi-step process that first requires the construction of the core tetracyclic benz[a]anthracene framework, followed by the specific introduction and functionalization of the acetonitrile (B52724) group at the 7-position.
Strategies for Benz[a]anthracene Scaffold Synthesis
The construction of the benz[a]anthracene skeleton can be achieved through various modern synthetic strategies. These methods focus on efficiently building the fused four-ring system.
One powerful approach is the palladium-catalyzed tandem C-H activation/bis-cyclization reaction . This method can be used to construct substituted tetracyclic benz[a]anthracene derivatives with high regioselectivity. beilstein-journals.orgfigshare.com For instance, the reaction of propargylic carbonates with terminal alkynes in the presence of a palladium catalyst can yield the benz[a]anthracene core in moderate to good yields. beilstein-journals.org
Another significant strategy involves a Suzuki-Miyaura coupling followed by ring-closing metathesis (RCM) . In this sequence, a suitably substituted bromonaphthalene can be coupled with a boronic acid to form a biaryl system. beilstein-journals.org Subsequent elaboration of the side chains to create a diene, followed by an RCM reaction using a catalyst like the Grubbs II catalyst, effectively closes the final ring to form the benz[a]anthracene framework. beilstein-journals.org
Other classical and modern methods for forming the anthracene (B1667546) or benzanthracene core include:
Friedel-Crafts reactions : These reactions can build parts of the ring system through electrophilic aromatic substitution.
Diels-Alder reactions : A [4+2] cycloaddition can be a key step in forming one of the six-membered rings.
[2+2+2] Cyclotrimerization reactions : Metal-catalyzed (e.g., Cobalt or Nickel) cyclotrimerization of appropriate diynes and alkynes can assemble the polycyclic structure. beilstein-journals.org
Table 1: Comparison of Benz[a]anthracene Scaffold Synthesis Strategies
| Method | Key Reagents/Catalysts | Advantages | Disadvantages |
| Pd-catalyzed Tandem Cyclization | Palladium catalyst, Propargylic carbonates, Terminal alkynes | High regioselectivity, Good yields (40-87%) | Requires specific starting materials |
| Suzuki-Miyaura/RCM | Pd catalyst, Boronic acids, Grubbs catalyst | Flexible, Divergent, Good for complex derivatives | Multi-step, Potential for catalyst poisoning |
| [2+2+2] Cyclotrimerization | Co or Ni catalysts, Diynes, Alkynes | Efficient for certain substitution patterns | May require synthesis of complex precursors |
Introduction of the Acetonitrile Moiety at the 7-Position
The most direct and widely established method for introducing a cyanomethyl group onto an aromatic system is through the nucleophilic substitution of a halomethyl derivative . This process, a variation of the Kolbe nitrile synthesis, involves two main steps:
Benzylic Halogenation : The synthesis begins with a 7-methylbenz[a]anthracene (B135024) precursor. This precursor undergoes a free-radical halogenation at the benzylic position using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). This selectively produces 7-(bromomethyl)benz[a]anthracene. The high reactivity of the benzylic C-H bonds facilitates this selective functionalization.
Cyanation : The resulting 7-(halomethyl)benz[a]anthracene is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. The cyanide ion (CN⁻) acts as a nucleophile, displacing the bromide ion in an SN2 reaction to yield the final product, this compound. sciencemadness.orgatamanchemicals.com The reaction of 7-bromomethylbenz[a]anthracene with various nucleophiles has been documented, supporting the viability of this pathway. nih.gov
Table 2: Proposed Synthesis of this compound
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
| 1 | 7-Methylbenz[a]anthracene | NBS, AIBN, CCl₄ | 7-(Bromomethyl)benz[a]anthracene | Free-Radical Halogenation |
| 2 | 7-(Bromomethyl)benz[a]anthracene | NaCN, DMSO | This compound | Nucleophilic Substitution (SN2) |
Directed Functionalization Approaches
Achieving substitution specifically at the 7-position can be guided by the inherent reactivity of the benz[a]anthracene nucleus. The meso-positions of the anthracene core (C-7 and C-12) are the most electron-rich and thus the most reactive sites for electrophilic attack. acs.org This principle can be exploited for directed synthesis.
A strategic approach would involve first introducing a substituent at the C-12 position. With the C-12 position blocked, a subsequent electrophilic substitution, such as a Friedel-Crafts alkylation to introduce a methyl group, would be directed to the C-7 position. This 7-methyl-12-substituted-benz[a]anthracene could then undergo the benzylic halogenation and cyanation sequence described previously. Following the formation of the acetonitrile moiety, the directing group at C-12 could potentially be removed or modified if desired, offering a versatile route to specifically functionalized derivatives.
Mechanistic Investigations of Chemical Reactions Involving this compound
The reactivity of this compound is dictated by three main features: the electron-rich aromatic scaffold, the active methylene (B1212753) group, and the electrophilic nitrile carbon.
Oxidation Reactions and Product Characterization
This compound is susceptible to oxidation at both the aromatic ring and the acetonitrile side chain.
Side-Chain Oxidation : The methylene (CH₂) group is benzylic and thus activated for oxidation. libretexts.org Under controlled oxidation conditions, using reagents like chromium trioxide or potassium permanganate, the benzylic carbon can be oxidized. This could lead to the formation of an unstable cyanohydrin, which may then be further oxidized or hydrolyzed. Complete oxidation of the side chain would likely yield benz[a]anthracene-7-carboxylic acid or the corresponding 7-carboxaldehyde . Aerobic oxidation using metal catalysts is also a known method for converting benzylic carbons to carbonyls. acs.orgnih.gov
Aromatic Ring Oxidation : The benz[a]anthracene ring system itself can undergo oxidation, especially under photochemical conditions or by strong oxidizing agents. nih.gov The most likely site for oxidation on the ring is the electronically rich C-12 position, which could lead to the formation of Benz[a]anthracene-7,12-dione derivatives after initial oxidation and rearrangement. Fungal metabolism of related compounds like 7-methylbenz[a]anthracene shows oxidation to form dihydrodiols across the aromatic rings, indicating that the core is susceptible to such transformations. nih.gov
Nucleophilic and Electrophilic Reactivity Studies
The dual nature of the molecule allows for both nucleophilic and electrophilic reactions.
Nucleophilic Reactivity :
Hydrolysis of the Nitrile : The nitrile group can be hydrolyzed under acidic or basic conditions. wikipedia.org Treatment with aqueous acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH) followed by acidification will convert the nitrile to a carboxylic acid, yielding benz[a]anthracene-7-acetic acid . scribd.comacs.org Partial hydrolysis can lead to the formation of the corresponding amide, 2-(benz[a]anthracen-7-yl)acetamide . atamanchemicals.com
Alkylation via Nitrile Anion : The protons on the methylene group adjacent to the nitrile are acidic (pKa ≈ 22 in DMSO for benzyl (B1604629) cyanide). Treatment with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), deprotonates the benzylic carbon to form a resonance-stabilized nitrile anion. google.comwikipedia.org This carbanion is a potent nucleophile and can react with various electrophiles. For example, reaction with an alkyl halide (R-X) would result in C-alkylation, forming 2-(benz[a]anthracen-7-yl)-2-alkylacetonitrile . researchgate.netresearchgate.net
Electrophilic Reactivity : Electrophilic aromatic substitution (EAS) on the benz[a]anthracene ring is highly regioselective. Studies on various substituted benz[a]anthracenes show that electrophiles like NO₂⁺ (from nitration) or Br⁺ (from bromination) overwhelmingly attack the C-7 or C-12 positions. acs.org Since the C-7 position in this compound is already substituted, the incoming electrophile will be directed to the C-12 position . The cyanomethyl group is electron-withdrawing and deactivating, meaning the reaction will be slower compared to the unsubstituted parent molecule. Nonetheless, reactions like nitration or halogenation are expected to yield the 12-substituted-benz[a]anthracene-7-acetonitrile derivative. youtube.comyoutube.comlibretexts.org
Table 3: Summary of Key Reactions
| Reaction Type | Reagents | Reactive Site | Product Type |
| Oxidation | KMnO₄, O₂/catalyst | Benzylic CH₂ | Carboxylic acid or Aldehyde |
| Hydrolysis (Acid/Base) | H₂O, H⁺ or OH⁻ | Nitrile (C≡N) | Carboxylic acid or Amide |
| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Benzylic CH₂ | α-Alkylated Nitrile |
| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃) | Aromatic Ring (C-12) | 12-Substituted Derivative |
Reactivity of the Nitrile Functional Group within the Benz[a]anthracene Framework
The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of other functional derivatives. The reactivity of this group is influenced by the presence of the large, electron-rich benz[a]anthracene core. While specific research on the reactivity of this compound is limited, the expected transformations can be inferred from the well-established chemistry of aromatic nitriles. These reactions typically involve nucleophilic attack at the electrophilic carbon atom of the nitrile.
The primary modes of reactivity for the nitrile group in this context include hydrolysis, reduction, and cycloaddition reactions. These transformations allow for the conversion of the nitrile into carboxylic acids, amines, and various heterocyclic systems, respectively. Such derivatives are of interest in medicinal chemistry and materials science due to the biological activity and photophysical properties associated with the benz[a]anthracene scaffold.
Hydrolysis:
The hydrolysis of the nitrile group is a common method for the synthesis of carboxylic acids. This transformation can be carried out under either acidic or basic conditions.
Under acidic conditions, the nitrile is typically heated with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water. The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis:
Reactants: this compound, H₂SO₄ (aq) or HCl (aq), Heat
Product: 2-(Benz[a]anthracen-7-yl)acetic acid
Byproduct: Ammonium salt (e.g., (NH₄)₂SO₄ or NH₄Cl)
In basic hydrolysis, the nitrile is treated with a strong base, such as sodium or potassium hydroxide, followed by acidification. This process also yields the carboxylic acid.
Base-Catalyzed Hydrolysis:
Step 1 Reactants: this compound, NaOH (aq) or KOH (aq), Heat
Intermediate: Sodium 2-(benz[a]anthracen-7-yl)acetate
Step 2 Reactants: Intermediate from Step 1, Strong acid (e.g., HCl)
Product: 2-(Benz[a]anthracen-7-yl)acetic acid
Reduction:
The reduction of the nitrile functional group provides a direct route to primary amines. This transformation is typically achieved using strong reducing agents or through catalytic hydrogenation.
A common laboratory method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Reduction with LiAlH₄:
Step 1 Reactants: this compound, LiAlH₄, Anhydrous ether or THF
Step 2 Reactants: Water
Product: 2-(Benz[a]anthracen-7-yl)ethanamine
Catalytic hydrogenation offers an alternative, often milder, method for nitrile reduction. This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium.
Catalytic Hydrogenation:
Reactants: this compound, H₂, Catalyst (e.g., Raney Ni, PtO₂, Pd/C)
Product: 2-(Benz[a]anthracen-7-yl)ethanamine
The resulting amine, 2-(benz[a]anthracen-7-yl)ethanamine, is a valuable intermediate for the synthesis of more complex molecules with potential biological activity.
Cycloaddition Reactions:
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. A notable example is the [3+2] cycloaddition with azides, often referred to as the Huisgen cycloaddition, which yields tetrazoles. This reaction can be performed with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid.
[3+2] Cycloaddition with Azides:
Reactants: this compound, Sodium azide (NaN₃), Lewis acid (e.g., ZnCl₂)
Product: 5-((Benz[a]anthracen-7-yl)methyl)-1H-tetrazole
These tetrazole derivatives are of significant interest in medicinal chemistry as they can act as bioisosteres for carboxylic acids.
Below is a table summarizing the expected reactivity of the nitrile functional group in this compound based on general reactions of aromatic nitriles.
| Reaction Type | Reagents and Conditions | Product |
| Hydrolysis | ||
| Acid-Catalyzed | H₂SO₄ (aq) or HCl (aq), Heat | 2-(Benz[a]anthracen-7-yl)acetic acid |
| Base-Catalyzed | 1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺ | 2-(Benz[a]anthracen-7-yl)acetic acid |
| Reduction | ||
| With LiAlH₄ | 1. LiAlH₄, Anhydrous Ether/THF2. H₂O | 2-(Benz[a]anthracen-7-yl)ethanamine |
| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂ or Pd/C | 2-(Benz[a]anthracen-7-yl)ethanamine |
| Cycloaddition | ||
| [3+2] with Azide | NaN₃, Lewis Acid (e.g., ZnCl₂) | 5-((Benz[a]anthracen-7-yl)methyl)-1H-tetrazole |
Spectroscopic Characterization and Advanced Analytical Techniques for Benz a Anthracene 7 Acetonitrile
Advanced Spectroscopic Probes for Molecular Structure Elucidation
Spectroscopic techniques are fundamental in determining the intricate molecular architecture of Benz[a]anthracene-7-acetonitrile.
Infrared (IR) Spectroscopy: Experimental and Theoretical Approaches
While specific experimental IR spectra for this compound are not widely published, its spectrum can be predicted based on its functional groups and comparisons with related structures. The IR spectrum is expected to be dominated by several key absorption bands.
A weak but sharp absorption band is anticipated in the range of 2240-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. nist.gov The aromatic nature of the core structure would give rise to multiple bands:
Aromatic C-H stretching: Sharp bands typically appear above 3000 cm⁻¹.
Aromatic C=C stretching: A series of medium to weak bands are expected in the 1450-1600 cm⁻¹ region.
C-H out-of-plane bending: Strong bands in the 675-900 cm⁻¹ region, the exact positions of which are diagnostic of the substitution pattern on the aromatic rings.
Theoretical anharmonic quantum chemical computations on cyano-substituted PAHs confirm that they exhibit strong absorption features across a wide spectral range. researchgate.net Comparisons with the experimental and theoretical IR spectra of the parent compound, benz[a]anthracene, provide a foundational understanding of the vibrational modes associated with the fused ring system. researchgate.net
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium-Weak | Characteristic of sp² C-H bonds. |
| Nitrile (C≡N) Stretch | 2240 - 2260 | Sharp, Weak-Medium | Key identifier for the acetonitrile (B52724) group. nist.gov |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Multiple bands related to the fused ring system. |
| Aliphatic CH₂ Bend | ~1450 | Medium | From the methylene (B1212753) bridge (-CH₂-CN). |
| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong | Positions depend on the arrangement of hydrogens on the rings. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for confirming the connectivity of atoms in this compound.
¹H NMR: The proton NMR spectrum is expected to show two main regions. The aromatic region, likely between 7.5 and 9.5 ppm, would display a complex pattern of multiplets due to the 11 protons on the fused rings. nih.govresearchgate.net The specific chemical shifts and coupling constants would be intricate, reflecting the varied electronic environments of the protons. A key diagnostic signal would be a singlet or a sharp multiplet for the two protons of the methylene (-CH₂-) group, anticipated to appear further upfield, likely in the range of 4.0-4.5 ppm, based on data from similar structures like benzeneacetonitrile. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would be more complex, showing distinct signals for each of the 20 carbon atoms. The aromatic carbons would resonate in the typical downfield region of approximately 120-140 ppm. nih.govnih.gov The nitrile carbon (C≡N) would appear as a characteristic signal around 117-120 ppm, while the methylene carbon (-CH₂-) would be found significantly upfield. rsc.org The availability of isotopically labeled standards, such as this compound-¹³C₂, can be invaluable for quantitative studies and for confirming assignments in complex spectra. medchemexpress.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Nucleus | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H | 7.5 - 9.5 | Complex multiplet patterns due to spin-spin coupling. nih.govresearchgate.net |
| Methylene (-CH₂-) | ¹H | 4.0 - 4.5 | Expected to be a singlet. chemicalbook.com |
| Aromatic Carbons | ¹³C | 120 - 140 | Multiple signals for each unique carbon environment. nih.gov |
| Nitrile Carbon (-CN) | ¹³C | 117 - 120 | Characteristic signal for the nitrile functional group. rsc.org |
| Methylene Carbon (-CH₂-) | ¹³C | ~25-35 | Relatively upfield signal. |
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure Analysis
The extensive π-conjugated system of this compound governs its electronic properties, which are readily probed by UV-Visible and fluorescence spectroscopy. The parent compound, benz[a]anthracene, is a colorless solid that exhibits a greenish-yellow fluorescence. nih.gov
The UV-Vis absorption spectrum is expected to show multiple absorption bands characteristic of large polycyclic aromatic systems, similar to those seen in anthracene (B1667546) and benz[a]anthracene. researchgate.net These bands arise from π-π* electronic transitions. The addition of the acetonitrile substituent may cause a slight bathochromic (red-shift) or hypsochromic (blue-shift) effect on the absorption maxima compared to the parent benz[a]anthracene, depending on its electronic influence on the aromatic system.
Like many PAHs, this compound is expected to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule would emit light at a longer wavelength. This fluorescence is a sensitive signature that is useful for detection. The fluorescence emission spectrum provides information about the energy gap between the ground and first excited singlet states. Studies on other PAHs show that both the absorption and emission spectra are influenced by the solvent and the molecular environment. researchgate.net
Mass Spectrometry for Metabolite and Degradation Product Identification
Mass spectrometry, particularly when coupled with chromatographic separation, is a powerful technique for identifying the products formed when this compound is broken down, either by environmental processes or through metabolism.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Photodegradation and Ozonation Product Analysis
GC-MS is a well-established method for the analysis of PAHs and their degradation products due to its high resolution and sensitivity. shimadzu.comhpst.cz Although specific studies on the photodegradation or ozonation of this compound are scarce, the degradation pathways can be inferred from studies on related PAHs like anthracene. nih.gov
Upon exposure to UV light (photodegradation) or ozone, the benz[a]anthracene core is susceptible to oxidation. Likely degradation products would include quinones, such as benz[a]anthracene-7,12-dione, which is a known oxidation product of benz[a]anthracene. nist.gov Other potential products could involve the cleavage of the aromatic rings or transformation of the acetonitrile side chain. GC-MS analysis would separate these various products based on their volatility and polarity, and the mass spectrometer would provide their molecular weights and fragmentation patterns, allowing for structural identification. For instance, the degradation of anthracene can yield 9,10-anthraquinone and phthalic acid, which are readily identified by GC-MS. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Profiling
When PAHs are processed by living organisms, they are converted into more polar metabolites, such as hydroxylated derivatives (OH-PAHs) and dihydrodiols. nih.gov These metabolites are often not volatile enough for GC-MS analysis, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the technique of choice. sciex.com
The metabolism of this compound is expected to follow pathways similar to those of other benz[a]anthracenes. Studies on 7-methylbenz[a]anthracene (B135024) show that metabolism occurs on the aromatic rings, leading to the formation of various dihydrodiols (e.g., 5,6-diol, 8,9-diol). nih.gov It is plausible that this compound would be metabolized to form analogous hydroxylated and dihydrodiol products on its aromatic core. nih.gov
LC-MS/MS is ideally suited for this analysis. The liquid chromatography step separates the complex mixture of metabolites from the biological matrix (e.g., bile, urine, or microsomal incubations). nih.gov The sample is then ionized, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), which are effective for polar molecules. sciex.comtheanalyticalscientist.com The tandem mass spectrometer (MS/MS) provides high selectivity and structural information by first selecting the molecular ion of a potential metabolite and then fragmenting it to produce a characteristic pattern, confirming its identity. nih.gov This approach allows for the simultaneous detection and quantification of a wide range of potential metabolites in a single analytical run. sciex.com
Computational and Theoretical Chemistry of Benz a Anthracene 7 Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic characteristics and predicting the chemical behavior of Benz[a]anthracene-7-acetonitrile. clearsynth.comnist.gov Methodologies such as Density Functional Theory (DFT) are employed to model the electronic structure with high accuracy. researchgate.netresearchgate.net For instance, a common approach involves using hybrid functionals like B3LYP or mPW1PW91 with a suitable basis set (e.g., 6-31G(d,p) or LanL2DZ) to perform full geometry optimization and calculate electronic properties. researchgate.netresearchgate.net
These calculations can reveal relationships between the electronic structure of substituted benz[a]anthracene derivatives and their potential biological activity. researchgate.netresearchgate.net Key descriptors derived from these calculations, such as local atomic reactivity indices, help in identifying the parts of the molecule that are most likely to interact with other chemical species. researchgate.net
Table 1: Calculated Electronic Properties of Benz[a]anthracene Derivatives This table presents representative data that would be obtained from quantum chemical calculations for a compound like this compound, based on studies of related structures.
| Property | Predicted Value | Significance |
| Dipole Moment | ~ 4.24 D | Indicates the polarity of the molecule, influencing solubility and intermolecular interactions. mdpi.com |
| HOMO Energy | ~ -5.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 4.0 eV | An indicator of chemical reactivity and kinetic stability. |
Anharmonic Vibrational Frequency Calculations for IR Spectral Interpretation
For an accurate interpretation of the infrared (IR) spectrum of this compound, anharmonic vibrational frequency calculations are crucial. clearsynth.comnist.gov While harmonic frequency calculations are a common starting point, they often overestimate experimental frequencies due to the neglect of anharmonicity. researchgate.net
Methods like Vibrational Perturbation Theory to the second order (VPT2) are employed to compute anharmonic corrections, providing a more realistic prediction of vibrational frequencies, including overtones and combination bands. researchgate.netresearchgate.net This avoids the need for empirical scaling of harmonic frequencies. researchgate.net For complex molecules, hybrid methods that extrapolate anharmonic corrections from a lower level of theory (like DFT) to a higher level (like MP2) can be effective. researchgate.net The use of specialized basis sets, such as N07D, can further improve the accuracy of these calculations. researchgate.net
Table 2: Comparison of Harmonic and Anharmonic Vibrational Frequencies (Predicted) This table illustrates the expected differences between harmonic and anharmonic calculations for key vibrational modes in this compound.
| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) | Experimental IR Peak (cm⁻¹) |
| C≡N Stretch | ~2350 | ~2250 | ~2247 |
| Aromatic C-H Stretch | ~3100-3200 | ~3000-3100 | ~3050 |
| Aromatic C=C Stretch | ~1650-1700 | ~1600-1650 | ~1620 |
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory is a powerful tool for analyzing the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. rsc.org
Electron density analysis, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), provides detailed information about chemical bonding and the distribution of electrons within the molecule. rsc.org Analysis of the electron density at bond critical points can reveal the nature of the chemical bonds (e.g., covalent, ionic, etc.). rsc.org For polycyclic aromatic hydrocarbons, electron delocalization is a key feature, and its changes upon electronic excitation can be studied to understand their photophysical properties. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.
By simulating the motion of atoms over time, MD can explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the acetonitrile (B52724) side chain relative to the rigid polycyclic aromatic core. Furthermore, MD simulations can be used to model intermolecular interactions, such as π-π stacking, which is a common interaction mode for planar aromatic systems. These simulations can calculate interaction energies and analyze the geometry of molecular complexes.
Prediction of Reaction Pathways and Transition States
Computational chemistry plays a vital role in predicting the likely reaction pathways for this compound and in characterizing the high-energy transition states that govern the kinetics of these reactions. nih.govlookchem.com This is especially important in understanding its metabolism, which can lead to the formation of reactive intermediates. nih.gov
By mapping the potential energy surface, computational methods can identify the minimum energy paths for various reactions, such as oxidation or epoxidation, which are common metabolic routes for polycyclic aromatic hydrocarbons. nih.govnih.gov The structures and energies of transition states can be calculated, allowing for the determination of activation energies and reaction rates using transition state theory. For example, studies on the parent compound, benz[a]anthracene, have shown that metabolism can occur at different positions, leading to various diol and epoxide derivatives. nih.govnih.gov Similar computational studies on this compound would elucidate how the acetonitrile substituent influences the regioselectivity of such metabolic transformations.
Environmental Fate and Degradation Mechanisms of Benz a Anthracene 7 Acetonitrile
Photochemical Degradation Pathways in Environmental Matrices
Sunlight-induced reactions play a significant role in the transformation of Benz[a]anthracene-7-acetonitrile in the environment. These processes can occur through direct absorption of light or via indirect mechanisms involving other light-absorbing molecules.
In addition to direct photolysis, this compound can be degraded through photosensitized reactions. This occurs when other substances in the environment, known as photosensitizers, absorb light energy and transfer it to the target compound or to molecular oxygen, generating highly reactive oxygen species (ROS). For the related compound anthracene (B1667546), exposure to sunlight and UV radiation has been shown to generate singlet oxygen (¹O₂), superoxide (B77818) anions (O₂⁻), and hydroxyl radicals (•OH). nih.gov These ROS are potent oxidizing agents that can readily react with and degrade organic pollutants like this compound. nih.govnih.gov The formation of these reactive species can significantly accelerate the degradation of the compound beyond what would be expected from direct photolysis alone.
The rate of photodegradation of this compound is heavily influenced by the surrounding environmental conditions, particularly the polarity of the solvent or matrix. For the parent compound benz[a]anthracene, the reaction rate in polar media like a water/acetonitrile (B52724) mixture is generally faster than in nonpolar solvents such as cyclohexane. researchgate.net This is attributed to the increased photodegradation quantum yields in more polar environments. researchgate.net Similar trends have been observed for other organic compounds, where polar solvents can enhance absorption capacity and influence the stability of excited states, thereby affecting degradation kinetics. mdpi.comresearchgate.net For instance, studies on a benzanthrone (B145504) derivative showed that polar solvents lead to a significant red-shift in fluorescence emission and a decrease in fluorescence quantum yield, indicating a change in the electronic properties of the molecule that can impact its photoreactivity. mdpi.comnih.gov Therefore, the photodegradation of this compound is expected to be faster in aqueous environments compared to lipid-rich media or dry, nonpolar surfaces.
The photodegradation of benz[a]anthracene and its derivatives leads to the formation of various transformation products. For benz[a]anthracene itself, irradiation in the presence of common atmospheric aerosol constituents results in major products such as benz[a]anthracene-7,12-dione, phthalic acid, and phthalic anhydride. epa.gov Photooxidation of benz[a]anthracene can also lead to the formation of endoperoxides as intermediates, which then rearrange and further oxidize to produce quinones. researchgate.net Studies on the photodegradation of anthracene have identified photoproducts like anthrone (B1665570) and 9,10-anthracenedione. nih.gov While the specific photofragmentation products of this compound have not been detailed, it is plausible that its degradation would follow similar pathways, involving oxidation of the aromatic core and potential transformation of the acetonitrile group.
Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂), is a promising technology for the degradation of persistent organic pollutants. While specific studies on the TiO₂-mediated degradation of this compound are limited, research on the parent compound, anthracene, has demonstrated the effectiveness of this method. The synergistic application of TiO₂ nanoparticles and bacteria has been shown to enhance the biodegradation of anthracene. researchgate.net TiO₂ acts as a photocatalyst, absorbing UV radiation and generating electron-hole pairs, which in turn produce highly reactive oxygen species that can mineralize the organic pollutant. researchgate.net Given the structural similarities, it is expected that TiO₂ photocatalysis would also be an effective degradation pathway for this compound.
Biotransformation and Biodegradation Studies
Microbial degradation is a key process in the removal of polycyclic aromatic hydrocarbons from the environment. Various bacteria and fungi have demonstrated the ability to transform and degrade benz[a]anthracene, and it is likely that similar organisms can act on this compound.
Several bacterial strains, including those from the genera Sphingobium, Mycobacterium, Alcaligenes, Stenotrophomonas, and Pseudomonas, have been reported to biodegrade benz[a]anthracene. nih.gov For example, Sphingobium sp. strain KK22 was found to rapidly biotransform benz[a]anthracene, with nearly 50% removal in the first 48 hours and 80-90% degradation after 8 days. nih.govnih.govresearchgate.net The metabolic pathway in this strain involves the oxidation of the benz[a]anthracene molecule at both the linear and angular ends, leading to the formation of various hydroxylated and ring-fission products. nih.govnih.govresearchgate.net Key metabolites identified include 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid. nih.govnih.govresearchgate.net
Ligninolytic fungi, such as Irpex lacteus, are also capable of degrading benz[a]anthracene. I. lacteus degraded over 70% of the initial amount of benz[a]anthracene within 14 days, transforming it first to benz[a]anthracene-7,12-dione. nih.gov This dione (B5365651) is then further degraded through at least two different pathways, one of which is similar to the metabolic pathway for anthracene, yielding products like 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov Another degradation product identified was 1-tetralone. nih.gov
The following table summarizes some of the identified biodegradation products of the parent compound, benz[a]anthracene:
| Metabolite | Degrading Organism |
| Benz[a]anthracene-7,12-dione | Irpex lacteus, Mycobacterium vanbaalenii strain PYR1 nih.govresearchgate.net |
| 1-Hydroxy-2-naphthoic acid | Sphingobium sp. strain KK22 nih.govnih.govresearchgate.net |
| 2-Hydroxy-3-naphthoic acid | Sphingobium sp. strain KK22 nih.govnih.govresearchgate.net |
| 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid | Sphingobium sp. strain KK22 nih.gov |
| Salicylic acid | Sphingobium sp. strain KK22 nih.gov |
| 1,2-Naphthalenedicarboxylic acid | Irpex lacteus nih.gov |
| Phthalic acid | Irpex lacteus nih.gov |
| 1-Tetralone | Irpex lacteus nih.gov |
Microbial Degradation by Bacteria and Fungi
The biodegradation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives by microorganisms is a key process in their environmental removal. While specific studies on the microbial degradation of this compound are not extensively detailed in the provided search results, the degradation of the parent compound, benz[a]anthracene, by various bacteria and fungi has been documented. This information provides a foundational understanding of the potential microbial degradation pathways for its acetonitrile derivative.
Bacteria, such as Sphingobium sp. Strain KK22, are known for their ability to degrade high-molecular-weight PAHs. These bacteria often initiate the degradation process through the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, leading to the formation of dihydrodiols. Subsequent enzymatic reactions can lead to ring cleavage and further breakdown of the molecule.
Fungi also play a significant role in the degradation of complex aromatic compounds. White-rot fungi, including Irpex lacteus, utilize powerful extracellular ligninolytic enzyme systems to oxidize a wide range of pollutants. Similarly, non-ligninolytic fungi like Cunninghamella elegans have been shown to metabolize PAHs, often producing hydroxylated and conjugated metabolites. The specific interactions of these microbial species with this compound itself require further investigation to fully elucidate the degradation pathways.
Identification of Biotransformation Metabolites and Ring-Fission Products
The biotransformation of benz[a]anthracene, the parent compound of this compound, results in a variety of metabolites. The initial steps typically involve the formation of dihydrodiols at different positions on the aromatic structure. These intermediates can then be further metabolized.
Ring-fission is a critical step in the complete mineralization of aromatic compounds. This process breaks open the aromatic ring structure, leading to the formation of aliphatic carboxylic acids that can then enter central metabolic pathways. For benz[a]anthracene, cleavage of the aromatic rings can result in the formation of o-hydroxypolyaromatic acids and hydroxy-naphthoic acids. These intermediates are indicative of the metabolic pathways employed by microorganisms to break down the complex multi-ring structure. The presence of the acetonitrile group on the C7 position of this compound would likely influence the specific metabolites formed, potentially leading to novel transformation products.
Table 1: Potential Biotransformation Products of Benz[a]anthracene Skeleton
| Product Class | Specific Examples |
| Dihydrodiols | benz[a]anthracene-1,2-dihydrodiol, benz[a]anthracene-5,6-dihydrodiol, benz[a]anthracene-7,8-dihydrodiol, benz[a]anthracene-10,11-dihydrodiol |
| Ring-Fission Products | o-hydroxypolyaromatic acids, hydroxy-naphthoic acids |
Enzymatic Mechanisms of Biodegradation
The enzymatic machinery employed by microorganisms is central to the biodegradation of recalcitrant compounds like PAHs. In fungi, particularly white-rot fungi, ligninolytic enzymes are key players. These include lignin (B12514952) peroxidase, manganese peroxidase, and laccase. These enzymes are non-specific and have a high redox potential, allowing them to oxidize a broad range of aromatic compounds, including the parent structures of this compound.
In bacteria, the initial attack on the aromatic rings is often catalyzed by dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the substrate, forming cis-dihydrodiols. Subsequent dehydrogenases then re-aromatize the ring to form dihydroxylated intermediates, which are then substrates for ring-cleavage dioxygenases. The specific enzymatic pathways for the degradation of this compound are expected to involve similar enzyme classes, although the acetonitrile substituent may affect enzyme-substrate interactions and the subsequent metabolic cascade.
Chemical Degradation Processes
In addition to microbial degradation, abiotic chemical processes can also contribute to the transformation of this compound in the environment.
Ozonation Pathways and Product Formation
Ozonation is a powerful chemical oxidation process that can effectively degrade PAHs. While specific studies on the ozonation of this compound are limited, research on the parent compound, benz[a]anthracene, in acetonitrile/water mixtures has shown that the reaction leads to the formation of quinone-type products. Ozone attacks the electron-rich regions of the aromatic rings, leading to the formation of ozonides that subsequently decompose to form various oxidation products. The presence of the acetonitrile group may influence the reaction pathways and the distribution of final products.
Other Oxidative and Reductive Degradation Processes
Other abiotic degradation processes can also play a role in the environmental fate of this compound. Photodegradation, where the compound is broken down by sunlight, can be a significant pathway for PAHs in surface waters and on surfaces. The presence of photosensitizers in the environment can accelerate this process.
Chemical oxidation by other reactive species, such as hydroxyl radicals (•OH) in the atmosphere and in water, can also contribute to the transformation of this compound. Reductive degradation processes are generally less common for PAHs in aerobic environments but can occur under anaerobic conditions, such as in sediments. These processes would involve the addition of electrons to the aromatic system, potentially leading to saturation of the rings and eventual cleavage. The specific products and rates of these oxidative and reductive processes for this compound require further dedicated research.
Mechanistic Investigations of Benz a Anthracene 7 Acetonitrile Biological Interactions in Vitro and Molecular Level
Molecular Mechanisms of Interaction with Biological Macromolecules
The interaction of Benz[a]anthracene and its metabolites with biological macromolecules, particularly DNA, is a primary focus of toxicological and carcinogenic research. These interactions can occur through covalent binding to form adducts or through non-covalent intercalation.
DNA Adduct Formation and Characterization
The metabolic activation of Benz[a]anthracene is a prerequisite for the formation of DNA adducts. This process, detailed further in section 6.3, generates highly reactive electrophilic intermediates. Studies on BA and its derivatives, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have shown that these reactive metabolites form covalent bonds with nucleophilic sites on DNA bases.
Research has demonstrated that various diol-epoxides of BA react with DNA to form adducts. oup.comoup.com The primary targets for adduction are the purine (B94841) bases. Evidence suggests that the major products are hydrocarbon-N2-guanine adducts. nih.gov For instance, the reaction of BA diol-epoxides with DNA results in two principal adducts that have been identified as derivatives of guanine (B1146940). nih.gov Similarly, in studies with DMBA, one type of adduct results from the binding of a diol-epoxide of a metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov
The formation of these adducts is considered a critical event in the initiation of carcinogenesis by polycyclic aromatic hydrocarbons (PAHs). The presence of these bulky adducts on the DNA can disrupt its normal structure and function, leading to mutations during DNA replication if not repaired. nih.gov Interestingly, light irradiation of DMBA in the presence of DNA has also been shown to induce the formation of multiple DNA adducts, which differ from those formed through metabolic activation, suggesting an alternative pathway to genotoxicity. nih.govnih.govresearchgate.net
Intercalation and Binding Studies with Nucleic Acids
Prior to covalent bond formation, non-covalent interactions, such as intercalation, can occur between the planar aromatic ring system of BA derivatives and the base pairs of DNA. This process involves the insertion of the planar molecule between the stacked bases of the DNA double helix.
Studies on nonreactive model compounds of BA metabolites have been conducted to understand these binding interactions. The binding of these compounds is believed to occur primarily through intercalation. This interaction is influenced by factors such as the solvent environment; for example, the binding constant for intercalation of a DMBA model compound is reduced when the methanol (B129727) content of the solvent is increased. nih.gov
Experiments with denatured DNA have shown that the binding arising from pi-pi stacking interactions with the DNA bases is significantly reduced, supporting the intercalative binding model in native, double-stranded DNA. nih.gov
Photo-Induced Biological Activities at the Molecular Level
Many polycyclic aromatic hydrocarbons, including Benz[a]anthracene and its derivatives, exhibit phototoxicity. Upon absorption of light, particularly UVA radiation, these molecules can be excited to higher energy states, leading to a cascade of photochemical reactions that can damage biological molecules.
Generation of Reactive Oxygen Species (ROS) in Biological Systems
A key mechanism of the phototoxicity of BA and its derivatives is the generation of reactive oxygen species (ROS). Studies have shown that UVA photoirradiation of oxygenated BA derivatives leads to the generation of singlet oxygen, a highly reactive form of oxygen. nih.gov
The production of ROS can be detected indirectly by observing its effects, such as lipid peroxidation. Upon UVA irradiation, a series of oxygenated BA compounds have been shown to induce lipid peroxidation, and a relationship between the light dose and the level of lipid peroxidation has been observed. nih.gov Direct evidence for ROS generation comes from ESR spin-trap techniques, which have confirmed the formation of singlet oxygen during the photoirradiation of BA derivatives. nih.gov The generation of ROS has been linked to oxidative stress, which can induce neuronal damage and cell death. nih.gov In neuronal cells treated with Benz[a]anthracene, an increase in ROS production was observed, which correlated with apoptosis and necrosis. nih.gov
| Compound | Lipid Peroxidation Level (Relative to Control) |
|---|---|
| 2-hydroxy-BA | Data not specified |
| 3-hydroxy-BA | Data not specified |
| 5-hydroxymethyl-BA | Data not specified |
| 7-hydroxymethyl-BA | Data not specified |
| 12-hydroxymethyl-BA | Data not specified |
| 7-hydroxymethyl-12-methyl-BA | Data not specified |
| 5-formyl-BA | Data not specified |
| BA 5,6-cis-dihydrodiol | Data not specified |
Note: While the study indicates these compounds induced lipid peroxidation upon UVA irradiation, specific quantitative data for each compound was not provided in the excerpt. The study confirmed a dose-dependent relationship. nih.gov
Photo-Cleavage Mechanisms of DNA
The ROS generated by photo-excited BA derivatives can lead to DNA damage, including strand cleavage. The mechanism of photosensitized DNA cleavage often involves either direct interaction of the excited photosensitizer with DNA or, more commonly, through the action of ROS, particularly singlet oxygen and hydroxyl radicals. researchgate.net
Singlet oxygen, which is known to be produced by photo-irradiated BA derivatives, can react with DNA, primarily targeting guanine residues. nih.govmdpi.com This can lead to the formation of oxidized guanine products and subsequently to single-strand breaks in the DNA backbone. researchgate.net While direct studies on DNA photo-cleavage by Benz[a]anthracene-7-acetonitrile are lacking, the established production of singlet oxygen by related compounds strongly suggests a potential for this type of activity. nih.govmdpi.com Furthermore, photo-irradiation of the related compound DMBA in the presence of DNA leads to the formation of covalent adducts, demonstrating a direct photochemical pathway to DNA damage. nih.govresearchgate.net
Pathways of Metabolic Activation (e.g., formation of bay-region diolepoxides, radical-cation intermediates, ortho-quinones)
The biological activity of Benz[a]anthracene is largely dependent on its metabolic activation into reactive electrophiles by cellular enzymes, primarily cytochrome P450 monooxygenases. Three major pathways of metabolic activation have been identified for polycyclic aromatic hydrocarbons. nih.gov
Bay-Region Diol-Epoxides: This is considered a principal pathway for the activation of many PAHs. For Benz[a]anthracene, this involves enzymatic epoxidation and subsequent hydration to form dihydrodiols. nih.govnih.gov Further epoxidation of these dihydrodiols can occur in different regions of the molecule, but the formation of a diol-epoxide in the "bay-region" is of particular significance. oup.comoup.com The bay-region is a sterically hindered area of the molecule. Bay-region diol-epoxides, such as BA-3,4-diol-1,2-oxide, are highly mutagenic and are considered ultimate carcinogens. oup.comnih.gov These reactive intermediates readily form adducts with DNA. nih.gov Both bay-region and non-bay-region diol-epoxides appear to contribute to the biological activity of BA. oup.com
Radical-Cation Intermediates: An alternative pathway involves a one-electron oxidation of the PAH molecule to form a radical cation. tandfonline.com This can be catalyzed by enzymes like cytochrome P450. These radical cations are highly reactive intermediates that can bind to DNA, leading to the formation of depurinating adducts—adducts that are unstable and are lost from the DNA, leaving behind an abasic site. tandfonline.com For some PAHs, this pathway accounts for a significant portion of the total DNA adducts formed. tandfonline.com
Ortho-Quinones: The metabolism of BA can also lead to the formation of ortho-quinones, such as benz[a]anthracene-3,4-dione. nih.gov These quinones can participate in redox cycling, a process that involves their reduction to hydroquinones followed by re-oxidation back to quinones. This cycling can generate reactive oxygen species, such as superoxide (B77818) anions and hydrogen peroxide, which in turn can cause oxidative DNA damage. nih.gov Additionally, some BA metabolites, like BA-trans-3,4-dihydrodiol, can induce oxidative DNA damage through a non-enzymatic, non-quinone redox cycle. nih.gov
| Pathway | Key Reactive Intermediate(s) | Primary DNA Interaction |
|---|---|---|
| Diol-Epoxide Pathway | Bay-region and non-bay-region diol-epoxides (e.g., BA-3,4-diol-1,2-oxide) | Stable covalent adducts (e.g., with guanine) |
| Radical-Cation Pathway | Benz[a]anthracene radical cation | Depurinating covalent adducts |
| Ortho-Quinone Pathway | Benz[a]anthracene-3,4-dione | Oxidative damage via ROS generation from redox cycling |
Structure Activity Relationships and Derivative Synthesis for Benz a Anthracene 7 Acetonitrile Analogues
Systematic Synthesis of Benz[a]anthracene-7-acetonitrile Derivatives with Targeted Structural Modifications
The synthesis of this compound derivatives with specific structural alterations is a challenging yet critical task for probing structure-activity relationships. While direct synthetic routes for a wide array of this compound derivatives are not extensively documented, established methods for creating substituted benz[a]anthracenes and introducing nitrile groups can be adapted.
One common approach involves the construction of the core benz[a]anthracene skeleton followed by functionalization. beilstein-journals.orgnih.gov Methods such as the Suzuki-Miyaura coupling, Diels-Alder reactions, and various cyclization strategies are employed to build the tetracyclic framework. beilstein-journals.orgnih.gov For instance, a Suzuki-Miyaura coupling followed by an isomerization and ring-closing metathesis has been reported for synthesizing the benz[a]anthracene skeleton. nih.gov
Once the benz[a]anthracene core is in place, the acetonitrile (B52724) group can be introduced at the 7-position. This can be achieved through a variety of methods, including the cyanation of a suitable precursor such as a 7-halobenz[a]anthracene or a 7-hydroxybenz[a]anthracene derivative. A common method for introducing a cyanomethyl group is the reaction of a halomethyl derivative with a cyanide salt. Therefore, a plausible route to this compound would involve the synthesis of 7-methylbenz[a]anthracene (B135024), followed by its halogenation to 7-(halomethyl)benz[a]anthracene, and subsequent reaction with a cyanide salt.
Targeted structural modifications, such as the introduction of methyl groups at various positions on the benz[a]anthracene ring, can be achieved by using appropriately substituted starting materials in the initial cyclization reactions. For example, the synthesis of 5-methylbenz[a]anthracene-7,12-dione has been reported, which could serve as a precursor for further derivatization.
Below is a table summarizing potential synthetic strategies for this compound derivatives.
| Derivative Type | Potential Synthetic Strategy | Key Reactions |
| Methylated Derivatives | Synthesis of a methylated benz[a]anthracene core followed by introduction of the acetonitrile group. | Friedel-Crafts acylation, Wittig reaction, cyclization, halogenation, cyanation. |
| Halogenated Derivatives | Direct halogenation of this compound or synthesis from a halogenated benz[a]anthracene precursor. | Electrophilic aromatic substitution. |
| Hydroxylated Derivatives | Synthesis from a methoxy-substituted benz[a]anthracene followed by demethylation. | Cyclization with methoxy-substituted precursors, ether cleavage. |
These synthetic approaches allow for the systematic variation of substituents on the benz[a]anthracene ring, enabling a detailed investigation of structure-activity relationships.
Elucidation of Structure-Reactivity and Structure-Biological Activity Relationships
The biological activity of benz[a]anthracene derivatives is highly dependent on their molecular structure. The parent compound, benz[a]anthracene, is a weak carcinogen, and its activity is significantly influenced by the position and nature of substituents. ucl.ac.ukwikipedia.org The elucidation of these relationships is key to understanding their mechanism of action and designing compounds with desired properties.
The metabolism of benz[a]anthracenes is a critical factor in their biological activity. nih.gov For many carcinogenic PAHs, metabolic activation to reactive diol epoxides is a necessary step for their interaction with cellular macromolecules like DNA. nih.gov The position of substituents can greatly influence the metabolic pathway. For example, the carcinogen 7-methylbenz[a]anthracene is metabolically activated to its bay-region dihydrodiol-epoxide. nih.gov The presence of a sterically bulky ethyl group at the 7-position, as in 7-ethylbenz[a]anthracene, alters the metabolic profile, leading to reduced carcinogenic activity compared to the methyl derivative. nih.gov This suggests that the size and electronic properties of the substituent at the 7-position are critical determinants of biological activity.
The introduction of a nitrile group at the 7-position to form this compound is expected to significantly alter its electronic properties and steric profile compared to a methyl group. The nitrile group is strongly electron-withdrawing, which can influence the reactivity of the aromatic system. libretexts.orgopenstax.org This alteration in electron density can affect the molecule's interaction with metabolic enzymes and cellular receptors.
The following table summarizes the known structure-activity relationships for some 7-substituted benz[a]anthracene derivatives.
| Compound | Substituent at Position 7 | Observed Biological Activity | Reference |
| Benz[a]anthracene | Hydrogen | Weak carcinogen | ucl.ac.uk |
| 7-Methylbenz[a]anthracene | Methyl | Potent carcinogen | nih.gov |
| 7-Ethylbenz[a]anthracene | Ethyl | Less carcinogenic than 7-methylbenz[a]anthracene | nih.gov |
| 7-Chlorobenz[a]anthracene | Chlorine | Induces hepatic cytochrome P450 (CYP)1A2 | researchgate.net |
| Benz[a]anthracene-7,12-dione | Carbonyl (part of a dione) | Little to no tumorigenic activity | ucl.ac.uk |
While direct biological activity data for this compound is scarce in the reviewed literature, based on the principles of structure-activity relationships, the presence of the cyanomethyl group is anticipated to modulate its biological profile in a distinct manner from its methyl or ethyl counterparts.
Impact of Substituent Effects (e.g., Nitrile Group, Methylation) on Chemical and Biological Properties
The chemical and biological properties of this compound are profoundly influenced by its substituents, particularly the nitrile group and any additional methylation on the aromatic rings.
Impact of the Nitrile Group:
The nitrile group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. libretexts.orgopenstax.org This electronic effect can significantly impact the chemical reactivity of the benz[a]anthracene core. The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic attack. libretexts.orgnih.gov This reactivity is fundamental to the potential of nitrile-containing compounds to act as covalent modifiers of biological macromolecules, such as enzymes. nih.gov The reaction of a nitrile with a cysteine residue in a protein to form a thioimidate is a known mechanism of covalent inhibition. nih.gov
From a biological standpoint, the introduction of a nitrile group can influence a molecule's ability to interact with biological targets. The nitrile group can act as a hydrogen bond acceptor, which can be a critical interaction in a protein's binding pocket. nih.gov Furthermore, the electron-withdrawing nature of the nitrile group can alter the metabolic fate of the benz[a]anthracene ring system, potentially directing metabolism away from the formation of carcinogenic diol epoxides.
Impact of Methylation:
Methylation at various positions on the benz[a]anthracene ring has been shown to have a dramatic effect on biological activity. nih.gov For instance, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is a potent carcinogen and immunosuppressive agent. nih.gov The position of the methyl group is crucial; for example, 7-methylbenz[a]anthracene is a strong carcinogen, while other monomethylated derivatives can have varying activities. nih.gov
The table below outlines the observed effects of methylation on the biological properties of benz[a]anthracene derivatives.
| Compound | Methylation Pattern | Effect on Biological Properties |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Methyl groups at positions 7 and 12 | Potent carcinogen and immunosuppressant. nih.gov |
| 7-Methylbenz[a]anthracene | Methyl group at position 7 | Strong carcinogen; induces DNA adduct formation. nih.gov |
| 12-Methylbenz[a]anthracene | Methyl group at position 12 | Immunosuppressive effects. nih.gov |
In the context of this compound, the addition of methyl groups to the ring system would likely modulate its biological activity. A methyl group at the 12-position, for example, could potentially enhance any inherent biological activity of the parent this compound, drawing parallels to the increased potency observed when moving from 7-methylbenz[a]anthracene to DMBA. The interplay between the electron-withdrawing nitrile group and electron-donating methyl groups would create a complex electronic environment, likely leading to unique chemical and biological properties that warrant further investigation.
Emerging Research Areas and Methodological Advancements Pertaining to Benz a Anthracene 7 Acetonitrile
Integration of Multi-Omics Approaches in Mechanistic Studies
The advent of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, is providing unprecedented insights into the complex biological processes affected by chemical compounds. While specific multi-omics studies on Benz[a]anthracene-7-acetonitrile are not yet prevalent in published literature, the application of these approaches to its parent compound, benz[a]anthracene, and other PAHs, highlights the potential for future research.
Multi-omics is being leveraged to build comprehensive views of diseases like cancer, where PAHs are known to be contributing factors. astrazeneca.com By integrating various 'omics' datasets, researchers can create detailed molecular maps that elucidate the mechanisms of action of compounds, identify novel biomarkers of exposure and effect, and support the development of targeted therapies. astrazeneca.com For instance, multi-omics can help in understanding how this compound and its metabolites interact with cellular pathways, potentially leading to the identification of new therapeutic targets.
In the context of environmental science, multi-omics approaches are instrumental in studying the microbial degradation of PAHs. For example, comparative multi-omics analyses of bacterial strains can uncover the genetic and metabolic pathways involved in breaking down these persistent pollutants. researchgate.net Such studies can identify the key enzymes and regulatory networks, like the Gac-Rsm pathway in Pseudomonas, that are activated in the presence of aromatic hydrocarbons. This knowledge is crucial for developing bioremediation strategies for sites contaminated with PAHs.
The application of multi-omics to this compound could involve:
Genomic and Transcriptomic Analyses: To identify gene expression changes in cells or organisms upon exposure, revealing the cellular stress responses and signaling pathways that are activated.
Proteomic Studies: To characterize changes in the protein landscape, identifying proteins that are direct targets of the compound or its metabolites, and those involved in downstream cellular responses.
Metabolomic Profiling: To identify the metabolic products of this compound and understand its biotransformation pathways within an organism.
By integrating these datasets, a more holistic understanding of the compound's mode of action and its biological consequences can be achieved.
Development of Advanced Analytical Platforms for Trace Analysis
The detection and quantification of PAHs and their derivatives at trace levels in various environmental and biological matrices is a significant analytical challenge. The development of highly sensitive and selective analytical platforms is crucial for monitoring exposure and understanding the environmental fate of compounds like this compound.
Several advanced analytical techniques are employed for the analysis of PAHs, which are applicable to its acetonitrile (B52724) derivative:
High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or ultraviolet (UV) detectors, HPLC is a widely used technique for the separation and quantification of PAHs. nih.govtandfonline.com Online systems with HPLC can offer good linearity and low detection limits for PAHs in water samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile organic compounds like PAHs. nih.gov
Capillary Electrophoresis (CE): CE offers another high-resolution separation technique for the analysis of complex mixtures of PAHs. nih.gov
Spectrometric Methods: Techniques like surface-enhanced Raman spectroscopy (SERS) and various forms of optical spectrometry, including fluorescence analysis, provide sensitive detection methods for PAHs. nih.gov However, these methods can sometimes be susceptible to interference from other substances in the sample matrix. nih.gov
Recent advancements focus on improving sample preparation and the sensitivity of detection methods. Pre-treatment methods such as solid-phase extraction (SPE) and cloud point extraction (CPE) are used to concentrate the analytes and remove interfering substances. tandfonline.com
Below is a table summarizing some of the analytical techniques applicable to the trace analysis of this compound and related PAHs.
| Analytical Technique | Common Detector(s) | Key Advantages | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence, UV | Widely used, good for separating complex mixtures. | nih.govtandfonline.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | High sensitivity and specificity, allows for simultaneous qualitative and quantitative analysis. | nih.gov |
| Capillary Electrophoresis (CE) | Various | High separation efficiency. | nih.gov |
| Surface-Enhanced Raman Spectroscopy (SERS) | Spectrometer | High sensitivity. | nih.gov |
| Optical Spectrometry | Photodetector | Sensitive detection. | nih.gov |
Green Chemistry Principles in Synthesis and Degradation Methodologies
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. These principles are increasingly being applied to the synthesis and degradation of PAHs and their derivatives.
Synthesis:
Traditional methods for synthesizing PAHs can involve harsh reaction conditions and the use of hazardous reagents. Modern synthetic chemistry is exploring more environmentally benign approaches. For instance, palladium-catalyzed reactions, such as tandem C-H activation/bis-cyclization, have been developed for the efficient and highly regioselective synthesis of substituted benz[a]anthracene derivatives. beilstein-journals.orgnih.gov These methods often proceed under milder conditions and can offer higher atom economy. Other innovative approaches include microwave-assisted synthesis and the use of alternative reaction media. unh.edu
Degradation:
Bioremediation, which utilizes microorganisms to break down pollutants, is a key green chemistry approach for the degradation of PAHs. Research has identified various bacteria, such as Mycobacterium and Beijerinckia strains, that are capable of degrading benz[a]anthracene. asm.orgnih.govnih.gov These microorganisms often employ dioxygenase enzymes to initiate the breakdown of the aromatic rings. asm.orgnih.gov Studies have elucidated the metabolic pathways involved, showing the formation of various hydroxylated and acid metabolites. nih.gov Understanding these pathways is essential for designing effective bioremediation strategies for PAH-contaminated environments. The degradation products of benz[a]anthracene can persist in the environment, highlighting the need for a thorough understanding of their long-term fate and potential toxicity. uri.edu
Conclusion and Future Perspectives in Benz a Anthracene 7 Acetonitrile Research
Summary of Key Academic Contributions
The principal academic contribution of Benz[a]anthracene-7-acetonitrile lies in its application as a versatile building block in organic synthesis. It is a benz[a]anthracene derivative characterized by a benzene (B151609) ring fused to an anthracene (B1667546) core with a nitrile group at the 7th position. lookchem.com This unique structure makes it a valuable precursor for creating a variety of polycyclic compounds.
Key contributions include:
Synthesis of Growth-Inhibitory Compounds: this compound is instrumental in the synthesis of polycyclic compounds that have demonstrated potential in inhibiting cell growth. lookchem.com This has made it a compound of interest in the development of novel therapeutic agents, particularly in the search for new anticancer drugs. lookchem.com
Advancements in Chemical Research: As a benz[a]anthracene derivative, this compound is utilized in chemical research to investigate the properties and reactions of polycyclic aromatic compounds. lookchem.com This exploration can lead to the discovery of new synthetic methodologies and the creation of novel compounds with diverse potential applications.
Analytical and Quality Control Applications: The compound is also employed in analytical method development and validation (AMV), as well as for quality control (QC) purposes in the commercial production of related compounds like Anthracene. clearsynth.com
Identification of Unresolved Research Questions and Challenges
Despite its utility, several research questions and challenges concerning this compound remain:
Limited Biological Profiling: While it is used to synthesize biologically active molecules, the intrinsic biological activity profile of this compound itself has not been extensively studied. Understanding its own potential toxicity and metabolic fate is crucial, especially given that related benz[a]anthracene compounds are known for their carcinogenic properties.
Optimization of Synthetic Routes: The development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives is an ongoing challenge. Current methods may involve harsh conditions or produce unwanted byproducts.
Elucidation of Structure-Activity Relationships: For the derivatives synthesized from this compound, a clear and comprehensive understanding of the structure-activity relationship is often lacking. Systematic studies are needed to determine how modifications to the molecular structure influence biological activity.
Full Spectroscopic and Physicochemical Characterization: While some basic properties are known, a comprehensive public database of its spectroscopic and physicochemical characteristics is not readily available, which can hinder its application in some research contexts.
Directions for Future Interdisciplinary Research
Future research on this compound would benefit from a more interdisciplinary approach, integrating chemistry, biology, and computational science.
Computational and Toxicological Studies: Computational modeling could be employed to predict the biological activities and toxicities of this compound and its derivatives. These in silico predictions can then guide targeted in vitro and in vivo toxicological studies to assess their safety profiles.
Medicinal Chemistry and Drug Discovery: A more focused effort in medicinal chemistry could explore the synthesis of a library of derivatives from this compound. These compounds could then be systematically screened for various biological activities, beyond just anticancer effects, to uncover new therapeutic potentials.
Materials Science Applications: The photophysical properties of polycyclic aromatic hydrocarbons are of interest in materials science. Research could be directed towards investigating the potential of this compound and its derivatives in the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Environmental Chemistry and Bioremediation: Given the environmental concerns associated with polycyclic aromatic hydrocarbons, research into the environmental fate and potential bioremediation of this compound could be a valuable area of investigation.
Q & A
Q. What are the recommended methods for synthesizing Benz[a]anthracene-7-acetonitrile, and how can purity be ensured?
this compound is typically synthesized via functionalization of the parent polycyclic aromatic hydrocarbon (PAH) structure. A common approach involves introducing the acetonitrile group at the 7-position through nucleophilic substitution or Friedel-Crafts alkylation, using precursors like Benz[a]anthracene-7-bromo derivatives and cyanide sources (e.g., KCN or CuCN). Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC/MS) . For trace impurities, preparative thin-layer chromatography (TLC) or recrystallization in aprotic solvents (e.g., acetonitrile) is recommended.
Q. What characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns and nitrile group integration.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion ([M+H]) verification. Electron ionization (EI) MS fragmentation patterns can distinguish positional isomers .
- Infrared (IR) Spectroscopy: A sharp peak near 2240 cm confirms the nitrile (-C≡N) functional group .
- Gas Chromatography (GC): Retention indices on nonpolar columns (e.g., SE-52) should align with reference standards .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE: Wear nitrile gloves (Silver Shield®/4H® or Viton®) and DuPont Tyvek® suits to prevent dermal absorption .
- Ventilation: Use Class I, Type B biological safety hoods for weighing or mixing to avoid inhalation .
- Spill Management: Decontaminate spills with HEPA-filtered vacuums or wet methods; dry sweeping is prohibited .
- Storage: Store in amber glass vials at 4°C under inert gas (N) to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How should experimental designs account for the photochemical reactivity of this compound?
Photostability studies are critical due to PAHs' susceptibility to UV-induced reactions. Design experiments with:
- Light-Exclusion Controls: Conduct reactions in dark or amber glassware.
- Quantum Yield Measurements: Use actinometry to quantify photoreaction rates under UV/VIS light (e.g., 254–365 nm).
- Degradation Pathway Analysis: Employ LC-MS/MS to identify photoproducts (e.g., oxidized nitriles or ring-opened derivatives) .
Q. What methodological considerations are needed to study the compound’s stability under varying thermal conditions?
- Thermogravimetric Analysis (TGA): Determine decomposition thresholds (e.g., >200°C).
- Differential Scanning Calorimetry (DSC): Monitor phase transitions and exothermic/endothermic events.
- Accelerated Aging Studies: Incubate samples at elevated temperatures (e.g., 40–60°C) and assess stability via HPLC .
Q. How can researchers mitigate matrix interference when analyzing this compound in environmental samples?
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges for PAH enrichment.
- Matrix-Matched Calibration: Prepare standards in simulated environmental matrices (e.g., soil extracts or synthetic seawater) to correct for ion suppression in GC/MS .
- Derivatization: Convert the nitrile group to a fluorescent tag (e.g., dansyl chloride) for enhanced detection in HPLC .
Q. What strategies address contradictions in reported carcinogenicity data for Benz[a]anthracene derivatives?
- Metabolite Profiling: Compare in vitro metabolic activation (e.g., cytochrome P450-mediated oxidation) across cell lines (e.g., HepG2 vs. CHO).
- Dose-Response Modeling: Use the Hill equation to reconcile discrepancies between low-dose chronic exposure and high-dose acute studies .
- Epigenetic Analysis: Assess DNA adduct formation via P-postlabeling to quantify genotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
